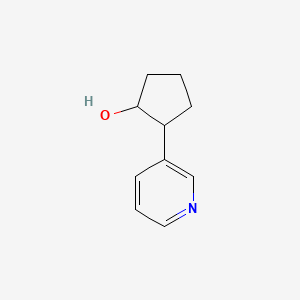
2-(Pyridin-3-yl)cyclopentan-1-ol
Overview
Description
“2-(Pyridin-3-yl)cyclopentan-1-ol” is a chemical compound used in scientific research. It has diverse applications ranging from pharmaceuticals to materials science. The molecular formula of this compound is C10H13NO .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-yl)cyclopentan-1-ol” consists of a cyclopentanol ring attached to a pyridine ring at the 3-position . The molecular weight of this compound is 163.22 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(Pyridin-3-yl)cyclopentan-1-ol” are not available, pyridine derivatives are known to participate in a variety of chemical reactions. These can include nucleophilic substitutions, electrophilic substitutions, and redox reactions .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Cyclopentan-1-ol Derivatives : Research by Rusnac et al. (2020) explored the synthesis of various compounds including substituted cyclohexanol derivatives through the condensation reaction between 2-acetylpyridine and 2-formylpyridine. They proposed mechanisms for these chemical transformations, which are crucial for understanding the synthesis of 2-(Pyridin-3-yl)cyclopentan-1-ol derivatives (Rusnac et al., 2020).
Conformational Studies and Cyclisation : Blaney et al. (1972) conducted cyclisation studies on related compounds, providing valuable insights into the conformational properties of similar molecules. This research contributes to understanding the molecular structure of 2-(Pyridin-3-yl)cyclopentan-1-ol derivatives (Blaney et al., 1972).
Applications in Various Fields
Antimicrobial and Antioxidant Activity : The study by Rusnac et al. (2020) also investigated the antimicrobial and antioxidant activities of the synthesized compounds, finding moderate antifungal activity. This suggests potential applications of 2-(Pyridin-3-yl)cyclopentan-1-ol derivatives in antibacterial and antifungal areas (Rusnac et al., 2020).
Luminescent and Magnetic Properties : A study by Cui et al. (2013) on metal-organic frameworks with cyclopentanetetracarboxylic acid, a structurally related compound, revealed significant insights into their luminescent and magnetic properties. These properties may extend to 2-(Pyridin-3-yl)cyclopentan-1-ol derivatives, suggesting applications in materials science (Cui et al., 2013).
Photophysics and Electrochemical Properties : Research on π-conjugated compounds, including those with pyridine rings, by Branowska et al. (2015), offers insights into their photophysical and electrochemical properties, relevant for electronic and photonic applications (Branowska et al., 2015).
Pharmaceutical Applications : The study by Zhu et al. (2019) involving the formation of iron(III) complexes with pyridin-2-ylmethanamine suggests potential pharmaceutical applications, particularly in photodynamic therapy for cancer treatment. This indicates that 2-(Pyridin-3-yl)cyclopentan-1-ol derivatives could be explored for similar applications (Zhu et al., 2019).
properties
IUPAC Name |
2-pyridin-3-ylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-5-1-4-9(10)8-3-2-6-11-7-8/h2-3,6-7,9-10,12H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLROTABCALFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)
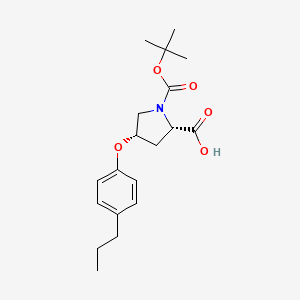
![4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397707.png)
![4-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397708.png)
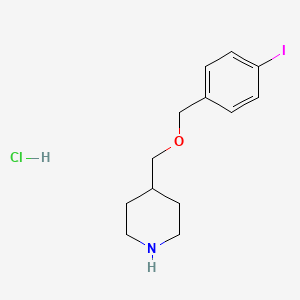
![3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397713.png)
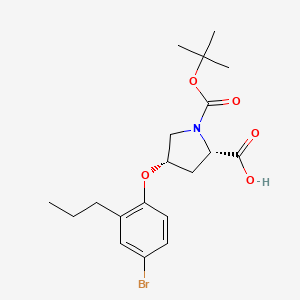
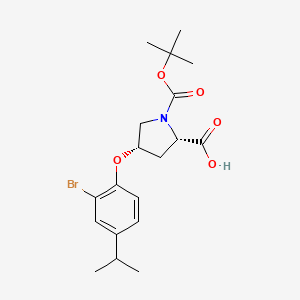
![3-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397717.png)
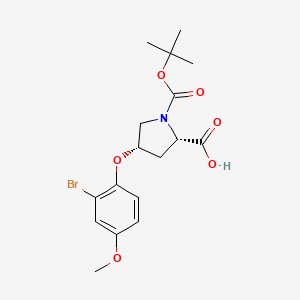
![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)
![4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1397723.png)
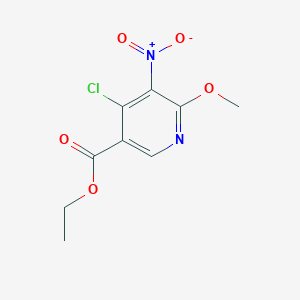
![Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate](/img/structure/B1397726.png)